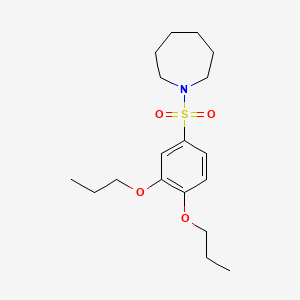
Acid Brown 283
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Brown 283 is an organic dye, chemically known as benzyl carbamate. It is commonly used in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamide fibers like nylon. The dye molecules bind to the cationic groups in these fibers through electrostatic interactions, facilitating the dyeing process. This compound is characterized by its brown crystalline powder form and is soluble in water, alcohol, and ketones .
Méthodes De Préparation
The preparation of Acid Brown 283 involves multiple synthetic steps. One common method includes the aminolysis of benzanilide, followed by the acetic anhydride of formic acid, and esterification of phenol . Industrial production typically involves large-scale synthesis using these reaction steps under controlled conditions to ensure high yield and purity. The dye is then processed into a fine powder form for commercial use.
Analyse Des Réactions Chimiques
Acid Brown 283 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can convert the dye into its corresponding amines.
Substitution: The dye can participate in substitution reactions, particularly with nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acid Brown 283 has a wide range of applications in scientific research and industry:
Textile Industry: Primarily used for dyeing wool, silk, and nylon fibers due to its excellent dispersion properties and good fastness.
Leather Industry: Used for dyeing leather products, providing vibrant and durable colors.
Paper Industry: Employed in the dyeing of paper products.
Food and Cosmetics: Utilized as a colorant in certain food and cosmetic products.
Mécanisme D'action
The mechanism by which Acid Brown 283 exerts its dyeing effect involves electrostatic interactions between the dye molecules and the cationic groups in the fibers. The acidic functional groups in the dye form anions in water, which then bind to the positively charged sites on the fibers, ensuring a strong and stable bond .
Comparaison Avec Des Composés Similaires
Acid Brown 283 can be compared with other acid dyes such as Acid Brown 20 and Acid Brown SR. These dyes share similar applications and properties but differ in their molecular structures and specific performance characteristics. For example, Acid Brown 20 is known for its strong deepening shades and is used for dyeing silk and wool, while Acid Brown SR is used for its excellent compatibility and reproducibility .
Propriétés
Numéro CAS |
12219-66-8 |
|---|---|
Formule moléculaire |
C20H41NO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





